molecular formula C8H8FNO2 B8743721 n-(2-Fluoro-4-hydroxyphenyl)acetamide

n-(2-Fluoro-4-hydroxyphenyl)acetamide

Cat. No. B8743721
M. Wt: 169.15 g/mol
InChI Key: BYKUYCWZSGDEFL-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

373.3 mg of iron powder were added to a solution of 300 mg of 3-fluoro-4-nitrophenol [prepared as described in step (c) above] in 6 ml of glacial acetic acid. The resulting mixture was stirred under reflux for 6 hours, after which it was allowed to cool to room temperature. Ice-water was then added to the reaction mixture and the solvent was removed by evaporation under reduced pressure. Ethyl acetate was added to the residue and the resulting solution was washed with water and then dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a mixture of hexane and ethyl acetate as the eluent, initially using a 2:1 by volume mixture of the two solvents and then changing to a 1:1 by volume mixture, to give 206.8 mg (yield 64%) of the title compound as a brown solid.
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
373.3 mg
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[C:12](O)(=[O:14])[CH3:13]>[Fe]>[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[NH:8][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
373.3 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate as the eluent
ADDITION
Type
ADDITION
Details
by volume mixture of the two solvents

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 206.8 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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